molecular formula C8H8F3N B3024361 2,2,2-Trifluoro-1-phenylethanamine CAS No. 51586-24-4

2,2,2-Trifluoro-1-phenylethanamine

Cat. No. B3024361
CAS RN: 51586-24-4
M. Wt: 175.15 g/mol
InChI Key: DZCAUMADOBDJJH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-phenylethanamine is a chemical compound with the molecular formula C8H8F3N . It has an average mass of 175.151 Da and a monoisotopic mass of 175.060883 Da . It is also known by its IUPAC name, (1R)-2,2,2-trifluoro-1-phenylethanamine .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-phenylethanamine consists of a phenyl group (a ring of six carbon atoms) attached to an ethanamine group (a two-carbon chain with an amine group) that is substituted with three fluorine atoms .


Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-phenylethanamine has a density of 1.2±0.1 g/cm3, a boiling point of 196.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It also has a flash point of 78.9±12.0 °C .

Scientific Research Applications

Asymmetric Catalysis

2,2,2-Trifluoro-1-phenylethanamine and its derivatives have been explored in asymmetric catalysis. For example, L-proline has been used as a chiral promoter in the asymmetric aldol addition of methyl ketones to 2,2,2-trifluoro-1-phenylethanone. This process resulted in the creation of optically active β-trifluoromethyl-β-hydroxy ketones with moderate enantioselectivities (Qiu Li-hua et al., 2005).

Polymer Chemistry

In polymer chemistry, the compound is involved in the complexation reactions of trifluoromethanesulphonates. Ionic trifluoromethanesulphonates (triflates) show strong solvation with their conjugate acid, which is critical in understanding their reactivity and applications in polymerization processes (D. Souverain et al., 1980).

Organic Synthesis

In organic synthesis, 2,2,2-Trifluoro-1-phenylethanamine derivatives are used as intermediates. The alcoholysis of related compounds such as 2,2,2-trichloro-1-arylethanones in the presence of ethylamine leads to the formation of corresponding esters, demonstrating the compound’s utility in synthesis (Marina Uieara et al., 1987).

Luminescence Studies

Research on the luminescence of CuI and CuNCS complexes with phenanthrolines includes a derivative of N-methyl-2-phenylethanamine. Such complexes have shown potential in creating materials with unique luminescent properties (R. Starosta et al., 2014).

Enantioselective Processes

The compound has applications in enantioselective processes. For instance, kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst demonstrates its importance in the preparation of enantiomerically pure substances (Qing Xu et al., 2009).

Lanthanide Complexes

Studies on ternary lanthanide complexes involving 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 1,10-phenanthroline showcase its potential in creating materials with specific luminescent properties (Jing Feng et al., 2008).

Thermodynamic Studies

Research on the variation of thermodynamic parameters in adduct formation of β-diketonato chelates across the lanthanoid series provides insight into the behavior of these complexes, with implications in materials science and chemistry (S. Yajima & Y. Hasegawa, 1998).

Reductive Processes

The reduction of 2,2,2-trifluoro-1-arylethanones in the presence of alkyl phosphines offers insights into novel reductive processes that can be applied in organic synthesis (M. Shi et al., 2007).

Lanthanide Complex Synthesis

Synthesis of lanthanide complexes using 2-(2,2,2-trifluoroethyl)-1-indone demonstrates the compound's utility in creating materials with unique photoluminescent properties (Jingya Li et al., 2012).

Oxidation Kinetics

Studies on the kinetics of oxidation of secondary alcohols, including 1-phenyl-2,2,2-trifluoroethanol, by potassium tetraoxoferrate(VI) provide valuable insights into the reactivity and potential applications of these compounds in chemical synthesis (B. Norcross et al., 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2,2,2-trifluoro-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCAUMADOBDJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944641
Record name 2,2,2-Trifluoro-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-phenylethanamine

CAS RN

51586-24-4, 22038-85-3
Record name α-(Trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51586-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-alpha-(Trifluoromethyl)benzylamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-(Trifluoromethyl)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051586244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(trifluoromethyl)benzylamine
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

L-Tartaric acid (36 g, 240.0 mmol) was added to a solution of 2,2,2-trifluoro-1-phenylethanamine (40 g, 228.57 mmol) in isopropanol (400 mL). The solution was heated to reflux for 30 min. The mixture was cooled and the solid was collected by filtration. The material was diluted with Na2CO3/H2O and the aqueous mixture was extracted with methylene chloride (3×100 mL). The combined organic extracts were dried over K2CO3 and concentrated under reduced pressure to afford (1R)-2,2,2-trifluoro-1-phenylethanamine (12.5 g, 31% yield) as a white solid.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of α-(trifluoromethyl)benzylazide (849 mf, 4.22 mmol) in ether (10 mL), lithium aluminum hydride (160 mg, 12.7 mmol) was added. The reaction mixture was stirred at room temerature for 2 hours. Then 0.46 ml H2O, 0.51 mL of 15% NaOH and 1.06 mL of H2O were added. The solid was filtered. The liquid was concentrated under reduced pressure to give desired product (647 mg, 88%). EI-MS m/z 176 (M+).
Quantity
4.22 mmol
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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